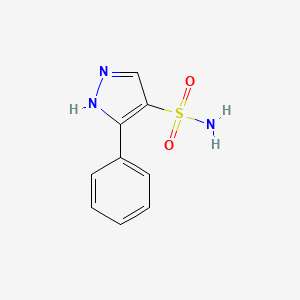

3-Phenyl-1h-pyrazole-4-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O2S |

|---|---|

Molecular Weight |

223.25 g/mol |

IUPAC Name |

5-phenyl-1H-pyrazole-4-sulfonamide |

InChI |

InChI=1S/C9H9N3O2S/c10-15(13,14)8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H2,10,13,14) |

InChI Key |

HIUOVWJIVCSQTH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 3 Phenyl 1h Pyrazole 4 Sulfonamide and Its Analogues

Established Synthetic Routes to the 3-Phenyl-1H-pyrazole Core

The formation of the 3-phenyl-1H-pyrazole scaffold is a critical step in the synthesis of the target sulfonamides. Several established methods are employed, each offering distinct advantages in terms of substrate scope and reaction conditions.

Cyclocondensation Reactions of Hydrazine (B178648) Derivatives with Appropriate Precursors

A cornerstone of pyrazole (B372694) synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. nih.govbeilstein-journals.org This approach, often referred to as the Knorr pyrazole synthesis, is a versatile and widely used method. nih.govbeilstein-journals.org For the synthesis of 3-phenyl-1H-pyrazoles, a phenyl-substituted 1,3-dicarbonyl compound is reacted with hydrazine hydrate (B1144303) or a substituted hydrazine.

The reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The choice of reaction conditions, such as solvent and catalyst, can influence the reaction rate and yield. For instance, the use of a natural catalyst like lemon peel powder in water under ultrasonication has been reported for the one-pot synthesis of substituted N-phenyl pyrazoles from propane-1,3-dial and phenylhydrazine. ijsrch.com

Multicomponent reactions (MCRs) have also been developed to streamline the synthesis of pyrazoles. These reactions allow for the combination of three or more starting materials in a single pot to form the desired product, often with high efficiency and atom economy. nih.govbeilstein-journals.org For example, a three-component reaction of aldehydes, ketones, and hydrazines under microwave irradiation can produce pyrazolines, which are then oxidized to pyrazoles. rsc.org

Vilsmeier-Haack Formylation for Pyrazole Core Functionalization

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. igmpublication.orgresearchgate.netnih.gov This reaction utilizes a Vilsmeier reagent, typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce a formyl group (-CHO) onto the pyrazole ring. igmpublication.orgresearchgate.net

Specifically for the synthesis of 4-formylpyrazoles, the Vilsmeier-Haack reaction is a common and effective method. igmpublication.orgresearchgate.net The reaction of substituted acetophenone (B1666503) hydrazones with the Vilsmeier reagent can lead to both cyclization to form the pyrazole ring and formylation at the 4-position. igmpublication.org The reaction conditions, such as temperature and reaction time, can be optimized to achieve good yields of the desired 4-formylpyrazole. igmpublication.orgarkat-usa.org

It is important to note that the substitution pattern on the pyrazole ring can influence the outcome of the Vilsmeier-Haack reaction. For example, N-alkyl-3,5-dimethyl-1H-pyrazoles readily undergo formylation at the 4-position, while the corresponding N-unsubstituted pyrazole may not react under similar conditions. researchgate.net

Synthesis of Phenyl-Substituted Pyrazole Intermediates

The synthesis of phenyl-substituted pyrazole intermediates is a crucial prerequisite for the eventual formation of 3-phenyl-1H-pyrazole-4-sulfonamide. These intermediates can be prepared through various synthetic strategies.

One common approach involves the reaction of a phenyl-substituted β-diketone with a hydrazine. For instance, the condensation of a chalcone (B49325) (an α,β-unsaturated ketone with two aromatic rings) with a hydrazine derivative can yield 3,5-diphenyl-1H-pyrazoles. nih.gov Another method involves the reaction of phenylacetylene (B144264) with aldehydes and hydrazines in the presence of a catalyst to produce 3,5-disubstituted pyrazoles. nih.gov

Strategies for Introducing the Sulfonamide Moiety at Position 4

Once the 3-phenyl-1H-pyrazole core is in hand, the next critical step is the introduction of the sulfonamide group at the 4-position of the pyrazole ring. This is typically achieved through a two-step process involving sulfonylation followed by amination.

Sulfonylation Procedures Utilizing Pyrazole Sulfonyl Chlorides

The most common method for introducing the sulfonyl group is through the preparation of a pyrazole-4-sulfonyl chloride intermediate. This reactive intermediate can then be readily converted to the corresponding sulfonamide.

A convenient two-step method for the synthesis of diverse pyrazole-4-sulfonyl chlorides starts from 2-(benzylthio)malonaldehyde. nih.gov Another approach involves the direct chlorosulfonylation of the pyrazole ring. For example, 3,5-dimethyl-1H-pyrazole can be treated with chlorosulfonic acid and thionyl chloride in chloroform (B151607) to yield 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. nih.gov Similarly, 1,3-dimethyl-5-methoxypyrazole can be reacted with chlorosulfonic acid followed by thionyl chloride to produce 1,3-dimethyl-5-methoxy-pyrazole-4-sulfonyl chloride. google.com

The pyrazole-4-sulfonyl chloride is a key intermediate that can be reacted with various amines to generate a library of sulfonamide derivatives. nih.govacs.org

Direct and Indirect Approaches to Sulfonamide Formation

The final step in the synthesis of this compound is the formation of the sulfonamide bond. This is typically achieved by reacting the pyrazole-4-sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. nih.govacs.org

In a direct approach, the pyrazole-4-sulfonyl chloride is reacted with an amine in the presence of a base, such as diisopropylethylamine (DIPEA), in a suitable solvent like dichloromethane (B109758). nih.gov This reaction is generally carried out at room temperature and can provide the desired sulfonamide in good yield after purification. nih.gov

An indirect approach might involve the conversion of the sulfonyl chloride to a different intermediate before forming the sulfonamide. However, the direct reaction with an amine is the most straightforward and commonly employed method. The choice of amine allows for the introduction of various substituents on the sulfonamide nitrogen, leading to a wide range of analogues.

Advanced and Novel Synthetic Approaches for this compound Derivatives

Modern organic synthesis has provided a range of sophisticated methods for the efficient construction of complex molecules like this compound derivatives. These approaches offer advantages in terms of yield, regioselectivity, and substrate scope.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and introducing aryl substituents onto the pyrazole core. ktu.eduresearchgate.net This method typically involves the reaction of a halogenated pyrazole derivative with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.netmdpi.com For instance, 4-bromo-3,5-dinitro-1H-pyrazole has been successfully coupled with various electron-rich, electron-deficient, and sterically demanding boronic acids using the XPhos Pd G2 precatalyst. rsc.org The resulting 4-aryl-dinitropyrazoles can then be further modified. rsc.org

The choice of catalyst, base, and solvent system is crucial for the success of these reactions. acs.org For example, Pd(PPh₃)₄ is a commonly used catalyst, often in combination with bases like K₃PO₄ or Na₂CO₃ in solvent systems such as 1,4-dioxane/water. ktu.eduresearchgate.net Microwave irradiation has also been employed to promote Suzuki cross-coupling reactions, leading to efficient synthesis of 4-substituted pyrazoles. dntb.gov.ua The Suzuki-Miyaura reaction has also been utilized in the three-component synthesis of sulfonamides, where an in situ generated sulfamoyl chloride couples with a boronic acid. nih.gov

A notable application includes the functionalization of pyrazole triflates, which are readily prepared from the corresponding pyrazolones. researchgate.net These triflates can undergo Suzuki coupling to introduce phenyl groups at various positions on the pyrazole ring. researchgate.netrsc.org

Table 1: Examples of Suzuki-Miyaura Reactions in Pyrazole Synthesis

| Pyrazole Substrate | Coupling Partner | Catalyst/Base | Product | Yield (%) | Reference |

| 4-Iodo-1-(tetrahydropyran-2-yl)-3,5-pyrazoledicarboxylate | Phenylboronic acid | Pd(OAc)₂/SPhos | Dimethyl-4-phenyl-1-(tetrahydropyran-2-yl)-3,5-pyrazoledicarboxylate | 95 | rsc.org |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Arylboronic acids | XPhos Pd G2 | 4-Aryl-3,5-dinitro-1H-pyrazoles | - | rsc.org |

| Pyrazole triflates | Arylboronic acids | Pd(PPh₃)₄/K₃PO₄ | ortho-Substituted 1-phenyl-1H-pyrazole-4-carboxaldehydes | - | ktu.edu |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄/K₃PO₄ | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | Good | mdpi.com |

This table is for illustrative purposes and does not represent an exhaustive list.

The [3+2] cycloaddition reaction, specifically the 1,3-dipolar cycloaddition, is a cornerstone of pyrazole synthesis. researchgate.net This reaction involves the combination of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile, typically an alkyne or an alkene. researchgate.netrsc.orgnih.gov Nitrile imines, often generated in situ from hydrazonyl chlorides, are frequently used 1,3-dipoles. nih.govias.ac.in

This method offers a high degree of regioselectivity, which is crucial for controlling the substitution pattern on the pyrazole ring. rsc.orgnih.gov For example, the reaction of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates proceeds smoothly to afford 1,3,5-trisubstituted pyrazoles in high yields. rsc.org Similarly, the reaction of nitrile imines with α-bromocinnamaldehyde, acting as an alkyne surrogate, provides a regioselective route to 1,3,4,5-tetrasubstituted pyrazoles. nih.gov Intramolecular versions of this reaction, using alkyne-tethered tosylhydrazones, have also been developed to synthesize fused polycyclic pyrazoles. acs.org

The 1,3-dipolar cycloaddition is also a key step in multicomponent reactions, where the dipole and dipolarophile are generated in situ from simpler starting materials. rsc.orgresearchgate.net

A common strategy involves the in situ generation of a 1,3-dielectrophile, which then undergoes cyclocondensation with a hydrazine. nih.gov For instance, a three-component reaction of aldehydes, 1,3-dicarbonyl compounds, and diazo compounds or tosyl hydrazones can produce polyfunctional pyrazoles through a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and oxidative aromatization sequence. researchgate.netorganic-chemistry.org Another approach involves the reaction of terminal alkynes, acyl chlorides, and hydrazines, which can be extended to include a subsequent Suzuki coupling for further diversification. nih.gov

Four-component reactions have also been reported, such as the taurine-catalyzed reaction of (hetaryl)aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate to yield highly substituted pyrano[2,3-c]pyrazoles. nih.gov Similarly, a one-pot, four-component synthesis of pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine derivatives has been achieved through the acid-catalyzed reaction of phenylhydrazine, 3-aminocrotononitrile, benzaldehyde, and thiobarbituric acid. mdpi.com

Regioselectivity and Stereochemical Considerations in this compound Synthesis

Regioselectivity is a critical aspect of pyrazole synthesis, as it determines the final substitution pattern of the heterocyclic ring. In the classical Knorr synthesis, the reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines can lead to a mixture of regioisomers. nih.gov However, modern methods often provide high levels of regiocontrol.

In 1,3-dipolar cycloadditions, the regioselectivity is governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile. researchgate.netrsc.org For instance, the reaction of trichloromethyl enones with arylhydrazine hydrochlorides yields 1,3-regioisomers, while the corresponding free hydrazines lead exclusively to the 1,5-regioisomers. researchgate.net X-ray crystallographic analysis is often used to unambiguously determine the regiochemistry of the products. nih.gov

Stereochemical considerations are generally not a factor in the synthesis of the aromatic pyrazole ring itself. However, if chiral centers are present in the substituents, their stereochemistry must be controlled during the synthesis or introduced via chiral starting materials.

Optimization of Reaction Conditions and Solvent Systems

The optimization of reaction conditions, including the choice of solvent, base, catalyst, temperature, and reaction time, is crucial for maximizing the yield and purity of the desired pyrazole sulfonamide derivatives. nih.gov

For the sulfonylation step, a common method involves reacting the pyrazole with chlorosulfonic acid, followed by treatment with thionyl chloride. nih.gov The choice of solvent, such as chloroform, and the reaction temperature are important parameters to control. nih.gov

In the subsequent sulfonamide formation, various bases and solvents can be employed. nih.gov For example, the reaction of pyrazole-4-sulfonyl chloride with amines can be carried out in dichloromethane using diisopropylethylamine (DIPEA) as the base. nih.govacs.org In other cases, stronger bases like potassium tert-butoxide in a solvent like tetrahydrofuran (B95107) (THF) have been found to be effective. nih.gov

For cross-coupling reactions, the choice of palladium catalyst, ligand, and base is critical. acs.org The optimization of these parameters can significantly impact the reaction efficiency and the range of compatible functional groups. nih.gov Solvent screening is also important; for instance, in an oxidative amidation reaction to form a pyrazole carboxamide, THF was found to be a superior solvent compared to DMSO, DMF, acetonitrile, or methanol. researchgate.net

Table 2: Optimization of Reaction Conditions for Pyrazole Synthesis

| Reaction Type | Key Parameters Optimized | Optimal Conditions | Reference |

| N-methylation of 3,5-dimethyl-1H-pyrazole | Base, Solvent | Potassium tert-butoxide, THF | nih.gov |

| Sulfonylation of pyrazoles | Sulfonylating agent, Solvent | Chlorosulfonic acid, Chloroform | nih.gov |

| Sulfonamide formation | Base, Solvent | DIPEA, Dichloromethane | acs.org |

| Oxidative amidation | Oxidant, Solvent, Temperature | Hydrogen peroxide, THF, 70 °C | researchgate.net |

| Suzuki-Miyaura Coupling | Catalyst, Base, Solvent | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O | mdpi.com |

This table provides examples of optimized reaction conditions and is not an exhaustive list.

Post-Synthetic Modifications and Derivatization Strategies of the Sulfonamide and Pyrazole Moieties

Once the core this compound scaffold is assembled, further modifications can be made to both the pyrazole ring and the sulfonamide group to create a diverse library of compounds. mdpi.com

The sulfonamide nitrogen can be functionalized by reacting the pyrazole-4-sulfonyl chloride with a wide variety of primary and secondary amines, leading to a range of N-substituted sulfonamides. ias.ac.innih.govacs.orgacs.orgscielo.org.mx These amines can contain various functional groups and structural motifs, allowing for the exploration of structure-activity relationships. nih.govacs.orgscielo.org.mx

The pyrazole ring itself offers several positions for modification. The N1 position can be alkylated or arylated. nih.gov For example, methylation of 3,5-dimethyl-1H-pyrazole can be achieved using methyl iodide and a base like potassium tert-butoxide. nih.gov N-arylation can be accomplished through copper-catalyzed Ullmann coupling with aryl halides. nih.gov

Functional groups on the pyrazole ring can also be introduced and manipulated. For instance, a formyl group at the C4 position can be introduced via the Vilsmeier-Haack reaction and subsequently used to synthesize imine derivatives. ktu.edursc.org Halogenated pyrazoles serve as versatile intermediates for cross-coupling reactions to introduce aryl or other substituents. rsc.orgnih.gov The amino group on an aminopyrazole can be used for further transformations, such as the synthesis of fused heterocyclic systems. mdpi.commdpi.com For example, 5-(2-aminobenzoyl)pyrazoles can be acylated or sulfonylated at the amino group to yield amide and sulfonamide derivatives, respectively. ias.ac.in

Advanced Spectroscopic and Structural Characterization of 3 Phenyl 1h Pyrazole 4 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural determination of organic molecules like 3-Phenyl-1H-pyrazole-4-sulfonamide. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the elucidation of the molecular skeleton and stereochemistry.

Proton NMR (¹H-NMR) Chemical Shift Analysis and Coupling Constants

The ¹H-NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of protons in the molecule. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the protons, while the coupling constants (J), measured in Hertz (Hz), reveal the interactions between neighboring protons.

In a typical ¹H-NMR spectrum of a related pyrazole (B372694) sulfonamide derivative, signals corresponding to the aromatic protons of the phenyl ring are observed. For instance, in N-(3,5-Dimethylphenyl)-4-methylbenzenesulfonamide, the aromatic protons appear at δ 7.71 (d, J = 7.6 Hz, 2H), 7.21 (d, J = 7.6 Hz, 2H), 6.72 (s, 2H), and 6.70 (s, 1H). rsc.org The pyrazole ring protons also exhibit characteristic signals. For example, in 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, a singlet corresponding to the pyrazole proton is observed at δ 15.16 ppm. nih.gov The sulfonamide NH proton typically appears as a broad singlet, as seen at δ 10.23 ppm in a similar sulfonamide compound. rsc.org The coupling constants provide valuable information about the relative positions of protons; for example, ortho-coupled protons on a benzene (B151609) ring typically show a coupling constant in the range of 6-10 Hz, while meta-coupled protons have smaller coupling constants (2-3 Hz). libretexts.org

Table 1: Representative ¹H-NMR Spectral Data for Phenyl-pyrazole-sulfonamide Analogs

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl H | 7.26-8.37 | m | - |

| Pyrazole H | 6.59-15.16 | s, d | - |

| NH (Sulfonamide) | 10.23 | s | - |

Note: The exact chemical shifts and coupling constants for this compound may vary depending on the solvent and experimental conditions. The data presented is a representative range based on similar structures found in the literature.

Carbon-13 NMR (¹³C-NMR) for Carbon Skeleton Confirmation

¹³C-NMR spectroscopy complements ¹H-NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum, and the chemical shift of each signal is indicative of its electronic environment and hybridization state.

The carbon atoms of the phenyl ring typically resonate in the aromatic region of the spectrum, generally between δ 125 and 150 ppm. For example, in a related sulfonamide, the phenyl carbons appear at δ 128.8 and 125.0 ppm. rsc.org The pyrazole ring carbons also have characteristic chemical shifts, with C3 and C5 appearing at different positions depending on the substitution pattern. For instance, in 3(5)-[(4-diphenylphosphinoyl)phenyl]pyrazole, the C3 and C5 carbons of the pyrazole ring are observed at δ 149.05 and 130.21 ppm, respectively. semanticscholar.org The carbon atom attached to the sulfonamide group will also have a specific chemical shift.

Table 2: Representative ¹³C-NMR Spectral Data for Phenyl-pyrazole-sulfonamide Analogs

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Phenyl C | 125.0-138.9 |

| Pyrazole C3 | ~149.0 |

| Pyrazole C4 | ~114.9 |

| Pyrazole C5 | ~130.2 |

Note: The exact chemical shifts for this compound may vary. The data presented is a representative range based on similar structures found in the literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C NMR spectra and for elucidating the complex connectivity and spatial relationships within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu Cross-peaks in the COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton-proton networks within the molecule, such as the spin systems in the phenyl and pyrazole rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu Each cross-peak in the HSQC spectrum represents a one-bond C-H connection, providing a direct link between the ¹H and ¹³C spectra and greatly simplifying the assignment of carbon signals. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range correlations between protons and carbons, typically over two or three bonds. sdsu.edu HMBC is crucial for establishing the connectivity between different fragments of the molecule, such as linking the phenyl and pyrazole rings and confirming the position of the sulfonamide group. sdsu.edunih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule.

The concerted application of these 2D NMR techniques allows for a complete and unambiguous assignment of all proton and carbon signals, providing a definitive structural elucidation of this compound. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies, causing the bonds to vibrate. These absorption frequencies are characteristic of the types of bonds and functional groups present.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and S=O stretching vibrations of the sulfonamide group, as well as C-H, C=C, and C=N stretching vibrations from the aromatic phenyl and pyrazole rings.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

| N-H (Sulfonamide) | Stretch | 3300 - 3200 |

| C-H (Aromatic) | Stretch | 3100 - 3000 |

| C=C (Aromatic) | Stretch | 1600 - 1450 |

| C=N (Pyrazole) | Stretch | 1615 - 1570 |

| S=O (Sulfonamide) | Asymmetric Stretch | 1350 - 1300 |

| S=O (Sulfonamide) | Symmetric Stretch | 1180 - 1150 |

Note: The data presented is based on typical ranges for the indicated functional groups. Specific values for this compound may vary slightly.

For example, in a related pyrazole sulfonamide derivative, the IR spectrum showed absorption bands at 3292 cm⁻¹ (N-H stretch) and 1311 and 1186 cm⁻¹ (S=O stretches). nih.gov The presence of bands in these regions would provide strong evidence for the sulfonamide functionality in the target molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides valuable information about the molecule's structure through the analysis of its fragmentation pattern. In a mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, allowing for the determination of the molecular formula. nih.gov

The fragmentation pattern, which results from the breakdown of the molecular ion in the mass spectrometer, can provide clues about the molecule's structure. The fragmentation of sulfonamides often involves cleavage of the S-N bond and the C-S bond. nih.gov The fragmentation of the pyrazole ring can involve the loss of HCN or N₂. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound. sdsu.edumdpi.com In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, producing fine droplets. The solvent evaporates, and the analyte molecules become charged, typically by protonation to form [M+H]⁺ ions. nih.gov

The ESI-MS spectrum of this compound would be expected to show a prominent peak corresponding to the protonated molecule, [C₉H₉N₃O₂S + H]⁺. Tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and further fragmented, can provide detailed structural information by revealing the fragmentation pathways. nih.gov This technique is instrumental in confirming the connectivity of the phenyl, pyrazole, and sulfonamide moieties.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). Unlike nominal mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions (isobaric compounds). This precision is critical for validating the identity of newly synthesized molecules like this compound.

For this compound, with the molecular formula C₉H₉N₃O₂S, the theoretical monoisotopic mass is calculated by summing the masses of the most abundant isotopes of its constituent atoms. This calculated exact mass serves as the benchmark against which the experimentally measured mass is compared. An experimental value that deviates only by a few parts per million (ppm) from the theoretical value provides strong evidence for the correct elemental composition.

The analysis would typically involve dissolving the compound and introducing it into the mass spectrometer using a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact protonated molecules (e.g., [M+H]⁺) or other adducts. The high-resolution analyzer then measures the m/z of these ions with exceptional accuracy.

| Molecular Formula | Adduct | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| C₉H₉N₃O₂S | [M] | 223.04155 |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. The experimentally determined percentages are then compared with the theoretically calculated values derived from the proposed molecular formula. A close agreement between the experimental and theoretical values serves to validate the empirical formula of the compound and is a crucial indicator of its purity.

The theoretical elemental composition of this compound is calculated based on its molecular formula (C₉H₉N₃O₂S) and the atomic weights of its constituent elements. For an experimental analysis to be considered valid, the measured percentages should typically fall within ±0.4% of the calculated values, a standard convention in synthetic chemistry.

| Element | Mass Percent (%) |

|---|---|

| Carbon (C) | 48.42% |

| Hydrogen (H) | 4.06% |

| Nitrogen (N) | 18.82% |

| Oxygen (O) | 14.33% |

| Sulfur (S) | 14.36% |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography stands as the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and torsional angles, offering a detailed snapshot of the molecule's conformation in the solid state. To date, no public crystal structure for this compound has been deposited in crystallographic databases.

Should a suitable single crystal of the compound be grown, X-ray diffraction analysis would yield a wealth of structural information. The resulting data would allow for the creation of a definitive 3D model of the molecule. Key insights would include the planarity of the pyrazole ring, the orientation of the phenyl substituent relative to the pyrazole core, and the specific geometry of the sulfonamide group.

Furthermore, the analysis would reveal the crystal packing arrangement and identify crucial intermolecular interactions, such as hydrogen bonds involving the sulfonamide N-H and O atoms and the pyrazole N-H group. These non-covalent interactions are fundamental to understanding the stability of the crystal lattice and can influence the compound's physical properties, such as melting point and solubility. The crystallographic data would be summarized in a table detailing the key parameters of the crystal structure.

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would be determined. |

| Space Group | The symmetry of the unit cell would be defined. |

| Unit Cell Dimensions | Precise lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) would be measured. |

| Bond Lengths (Å) | The exact distances between bonded atoms would be defined. |

| Bond Angles (°) | The angles formed between three connected atoms would be determined. |

| Torsion Angles (°) | The dihedral angles defining the conformation of the molecule would be specified. |

| Hydrogen Bonds | The presence and geometry of intermolecular hydrogen bonds would be detailed. |

Computational and Theoretical Investigations of 3 Phenyl 1h Pyrazole 4 Sulfonamide

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of drug design, it is used to forecast the interaction between a ligand, such as a pyrazole-sulfonamide derivative, and the binding site of a target protein.

Molecular docking studies on pyrazole-sulfonamide derivatives have successfully predicted their binding modes within the active sites of various enzymes, notably carbonic anhydrases (CAs). nih.gov For these derivatives, a key interaction involves the sulfonamide group coordinating with the Zn²⁺ ion located in the enzyme's active site, an interaction crucial for potent inhibition. nih.gov

Beyond this primary interaction, docking analyses reveal a network of other non-covalent forces that stabilize the ligand-protein complex. These include:

Hydrogen Bonding: The sulfonamide moiety and other functional groups on the pyrazole (B372694) ring can form hydrogen bonds with key amino acid residues in the binding pocket.

Hydrophobic Interactions: The phenyl group of the compound typically engages in hydrophobic interactions with nonpolar residues, further anchoring the ligand within the active site.

In studies involving different pyrazole derivatives targeting other proteins like histone deacetylases (HDAC) or Janus kinases (JAK), docking simulations have similarly been used to determine the probable binding model, highlighting the versatility of this approach. nih.govnih.gov For instance, the molecular modeling of a pyrazole derivative targeting JAK2/3 suggested a binding mode similar to that of a known multi-target kinase inhibitor. nih.gov

A critical output of molecular docking is the estimation of binding affinity, often expressed as a binding score or free energy of binding. These scores allow for the ranking of different compounds in a virtual library, prioritizing those with the most favorable predicted interactions for synthesis and biological testing. nih.gov

In a study on pyrazole-carboxamides bearing a sulfonamide moiety, docking calculations against hCA I and hCA II receptors yielded binding scores that were superior to the reference inhibitor, Acetazolamide (AAZ). nih.gov This suggests a higher binding affinity for the novel compounds. The calculated inhibition constants (Ki) for these compounds were in the low micromolar to nanomolar range, corroborating the strong binding predicted by the docking scores. nih.gov

Table 1: Example of Molecular Docking Scores against Carbonic Anhydrase (CA) Isoforms

| Compound/Complex | Binding Score (unitless) |

|---|---|

| hCA I@Compound 6a | -9.3 |

| hCA II@Compound 6a | -8.5 |

| hCA I@Compound 6b | -7.6 |

| hCA II@Compound 6b | -7.9 |

| hCA I@AAZ (Reference) | -6.0 |

| hCA II@AAZ (Reference) | -6.1 |

Data sourced from a study on pyrazole-carboxamide sulfonamide derivatives. nih.gov

Molecular Dynamics (MD) Simulations to Explore Ligand-Target Dynamics and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, exploring the stability of the ligand-protein complex over time under simulated physiological conditions. nih.govnih.govfrontiersin.org These simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into the flexibility of the protein and the ligand and the persistence of key interactions. frontiersin.org

For pyrazole-sulfonamide derivatives, MD simulations of up to 50 nanoseconds have been performed to analyze the stability of the molecular docking results. nih.gov Key metrics analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein or ligand backbone atoms from their initial position over time. A stable RMSD value indicates that the complex has reached equilibrium and remains structurally stable.

Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual amino acid residues, highlighting which parts of the protein are flexible or rigid upon ligand binding.

Studies on various pyrazole derivatives have used MD simulations to confirm that the compound can bind stably within the active site, maintaining the crucial interactions identified in docking studies. nih.govresearchgate.netmdpi.com

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. nih.govnih.gov These methods provide a detailed understanding of the electron distribution, which governs the molecule's geometry, stability, reactivity, and spectroscopic characteristics. asrjetsjournal.orgresearchgate.net

For compounds structurally related to 3-Phenyl-1H-pyrazole-4-sulfonamide, DFT studies have been used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule. nih.govnih.gov

Analyze Electronic Structure: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity. nih.govnih.gov

Predict Spectroscopic Properties: Calculate theoretical vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. asrjetsjournal.org These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound.

Map Electrostatic Potential (MEP): Visualize the electron density distribution to predict sites susceptible to electrophilic and nucleophilic attack, providing insights into how the molecule will interact with other molecules. asrjetsjournal.org

Comprehensive DFT studies on related pyrazole compounds have shown that they possess high electronic stability and low reactivity, which are desirable properties for drug candidates. nih.govnih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions and Pharmacokinetic Profiling (limited to theoretical models)

Before a compound can be considered a viable drug, its pharmacokinetic properties must be evaluated. In silico ADMET prediction models provide an early assessment of a compound's likely behavior in the body. nih.gov These models use the chemical structure to estimate properties related to absorption, distribution, metabolism, excretion, and toxicity.

For novel pyrazole-sulfonamide derivatives, ADMET analyses have been performed to predict their drug-like properties. nih.govresearchgate.net These predictions can flag potential liabilities, such as poor absorption or potential toxicity (e.g., AMES toxicity), early in the discovery process. nih.gov

One of the most widely used filters for druglikeness is Lipinski's Rule of Five. nih.gov This rule suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular Weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

Studies on pyrazole-sulfonamide derivatives have included assessments based on Lipinski's criteria to ensure they fall within a range typical of orally bioavailable drugs. nih.gov The fulfillment of these rules provides confidence that the designed molecules possess physicochemical properties consistent with favorable pharmacokinetics.

Table 2: Example of Druglikeness Assessment for Pyrazole Derivatives

| Parameter | Lipinski's Rule | Compound 6a | Compound 6b |

|---|---|---|---|

| Molecular Weight | ≤ 500 | Pass | Pass |

| LogP | ≤ 5 | Pass | Pass |

| H-Bond Donors | ≤ 5 | Pass | Pass |

| H-Bond Acceptors | ≤ 10 | Pass | Pass |

| Violations | 0 | 0 | 0 |

This table is a representative example based on findings that pyrazole-sulfonamide derivatives were compliant with Lipinski's rules. nih.gov

Predicted Bioavailability Parameters

The oral bioavailability of a drug candidate is a critical factor in its potential therapeutic success. Computational methods are widely employed in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel compounds. For this compound and related pyrazole derivatives, various in silico tools and rules are utilized to estimate their bioavailability.

A key initial assessment of a compound's drug-likeness and potential for good oral absorption is its compliance with Lipinski's rule of five. drugbank.com This rule establishes four physicochemical parameter ranges for orally active drugs: a molecular mass less than 500 Daltons, an octanol-water partition coefficient (log P) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. drugbank.com Molecules that satisfy these criteria are more likely to be orally bioavailable. drugbank.com Studies on various pyrazole derivatives, including those with sulfonamide moieties, have shown that they often fit within these parameters, suggesting a good potential for oral absorption. nih.govnih.gov

For instance, computational analyses of various pyrazole derivatives have been performed using tools like the SwissADME server, which evaluates a range of physicochemical properties including lipophilicity, size, polarity, and solubility. nih.govchemmethod.com Such studies on pyrazole analogs have frequently predicted good oral bioavailability. nih.govnih.gov

Further detailed predictions of ADME properties for related pyrazole-sulfonamide compounds have been conducted. These analyses provide insights into specific parameters such as aqueous solubility (log S), brain/blood partition coefficient (log BB), and human serum albumin binding. researchgate.net The topological polar surface area (TPSA) is another important predictor of drug absorption; a TPSA of less than 140 Ų is generally associated with good cell permeability. pensoft.net Computational studies on pyrazoline derivatives containing a benzenesulfonamide (B165840) group have shown TPSA values within this favorable range, along with a predicted bioavailability of 0.55. pensoft.net

The following table summarizes the types of predicted bioavailability and ADME parameters that are typically evaluated for compounds in this class.

| Parameter | Predicted Value/Range (for related pyrazole derivatives) | Significance in Bioavailability |

| Molecular Weight | < 500 Da | Influences diffusion and absorption across biological membranes. |

| logP (Lipophilicity) | < 5 | Affects solubility, permeability, and plasma protein binding. |

| Hydrogen Bond Donors | ≤ 5 | Impacts solubility and permeability. |

| Hydrogen Bond Acceptors | ≤ 10 | Influences solubility and binding to biological targets. |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Correlates with passive molecular transport through membranes and is a good predictor of oral bioavailability. pensoft.net |

| Aqueous Solubility (log S) | Varies | Essential for absorption from the gastrointestinal tract. |

| Bioavailability Score | e.g., 0.55 | An overall score based on multiple parameters, indicating the fraction of an administered dose that reaches systemic circulation. pensoft.net |

This table is a representative summary based on data for related pyrazole sulfonamide derivatives. Specific values for this compound would require a dedicated computational study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Assessment

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. researchgate.net This method is instrumental in drug design for predicting the activity of new compounds and for understanding the molecular features that are crucial for their biological function. researchgate.net

For classes of compounds that include this compound, such as diarylpyrazole-benzenesulfonamide derivatives, 3D-QSAR studies have been particularly informative. nih.gov These studies utilize techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. researchgate.netnih.gov

The general process of a 3D-QSAR study involves:

Dataset Selection: A series of compounds with a common structural scaffold and known biological activities (e.g., inhibitory constants, Ki) is chosen. nih.gov

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common substructure or a template molecule, which is often one of the most active compounds in the series. nih.gov

Field Calculation: For CoMFA, steric and electrostatic fields around the aligned molecules are calculated. CoMSIA extends this by calculating additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov

Model Generation and Validation: Statistical methods, typically Partial Least Squares (PLS) regression, are used to create a mathematical model that relates the variations in the calculated fields to the differences in biological activity. researchgate.net The predictive power of the model is rigorously validated using techniques like leave-one-out cross-validation and by using an external test set of compounds. nih.gov

In studies of diarylpyrazole-benzenesulfonamide derivatives as inhibitors of human carbonic anhydrase II, 3D-QSAR models have successfully identified key structural features that influence inhibitory potency. nih.gov The resulting models are often visualized as contour maps, which highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. For example, a CoMFA contour map might indicate that a bulky substituent in a particular region enhances activity (favorable steric interaction), while a CoMSIA map could show that a hydrogen bond acceptor at a specific position is beneficial for binding. nih.gov

The insights gained from these QSAR models are invaluable for the rational design of new, more potent derivatives of this compound by guiding the synthetic efforts towards compounds with optimized structural features for the desired biological activity. researchgate.netnih.gov

The table below outlines the key components and outcomes of a typical 3D-QSAR study on pyrazole-sulfonamide derivatives.

| QSAR Component | Description |

| Modeling Technique | CoMFA (Comparative Molecular Field Analysis), CoMSIA (Comparative Molecular Similarity Indices Analysis) nih.gov |

| Biological Target Example | Human Carbonic Anhydrase II nih.gov |

| Input Data | 3D structures of a series of diarylpyrazole-benzenesulfonamide derivatives and their corresponding experimental inhibitory potencies (e.g., pKi values). nih.gov |

| Key Statistical Parameters | q² (cross-validated correlation coefficient), r² (non-cross-validated correlation coefficient), predictive r² (for external test set). High values indicate a robust and predictive model. |

| Output | A mathematical model predicting biological activity based on 3D structural features. Contour maps indicating favorable and unfavorable regions for steric, electrostatic, hydrophobic, and H-bonding interactions. nih.gov |

| Application | To predict the inhibitory potency of novel, unsynthesized pyrazole-sulfonamide derivatives and to guide the design of more effective compounds. nih.gov |

Structure Activity Relationship Sar Studies of 3 Phenyl 1h Pyrazole 4 Sulfonamide Derivatives

Impact of Substitutions on the Phenyl Ring of 3-Phenyl-1H-pyrazole-4-sulfonamide on Modulating Biological Activity

The nature and position of substituents on the phenyl ring at the 3-position of the pyrazole (B372694) core are critical determinants of biological activity. Research has shown that even minor alterations can lead to significant changes in potency and selectivity across various targets, including cancer cells and enzymes like carbonic anhydrase.

Detailed research findings indicate that electron-donating groups on the phenyl ring are generally beneficial for enhancing anticancer activity. For instance, a derivative with di-propoxy groups on the phenyl ring was found to be potent. nih.gov Another compound featuring both di-methoxy and bromo groups also exhibited good activity, reinforcing the importance of electron-donating substitutions on the phenyl group for anticancer efficacy. nih.gov

In the context of carbonic anhydrase (CA) inhibition, the substitution pattern on the phenyl ring also plays a crucial role. For [4-(aminosulfonyl)phenyl]ethyl-1H-pyrazole carboxamide derivatives, the presence of a 2-hydroxy (2-OH) and 3,5-dimethyl substitution on the phenyl ring is very important for inhibitory activity against the hCA I isoform. Conversely, for [4-(aminosulfonyl)phenyl]-1H-pyrazole-5-carboxamides, a 2-OH, 4-methyl substitution pattern on the phenyl ring is more favorable for activity.

The table below summarizes the impact of various phenyl ring substitutions on the biological activity of this compound derivatives based on reported studies.

| Substitution on Phenyl Ring | Observed Biological Effect | Target/Assay |

| Di-propoxy groups | Potent activity | Anticancer |

| Di-methoxy and bromo groups | Good activity | Anticancer |

| 2-Hydroxy and 3,5-dimethyl groups | Important for activity | hCA I Inhibition |

| 2-Hydroxy and 4-methyl groups | Favorable for activity | hCA I Inhibition |

| 4-Fluoro group | Lower activity compared to 4-chloro | hCA I Inhibition |

| 4-Chloro group | Potent activity | hCA I Inhibition |

These findings highlight that hydrophobic and electronic properties of the substituents on the phenyl ring are key factors in modulating the biological activity of this class of compounds.

Role of the Sulfonamide Moiety and its Chemical Modifications on Target Binding and Efficacy

The sulfonamide moiety (-SO₂NH₂) is a cornerstone of the pharmacological profile of this compound derivatives. It is a prominent structural motif that is integral to the pharmacophore responsible for a wide range of biological activities, including anticancer and anti-inflammatory effects. nih.gov The sulfonamide group is a well-known zinc-binding group, which is crucial for the inhibition of metalloenzymes such as carbonic anhydrases.

The primary sulfonamide group can participate in crucial hydrogen bonding interactions with receptor or enzyme active sites, anchoring the molecule in a favorable orientation for binding. Modifications to this moiety can drastically alter efficacy. For example, replacing the primary sulfonamide with other functional groups or altering its substitution pattern can lead to a loss or change in activity.

In the context of anticancer activity, studies have revealed that bulky hydrophobic groups attached to the sulfonamide nitrogen are necessary for good potency. nih.gov This suggests that this region of the molecule interacts with a hydrophobic pocket in the biological target. Conversely, derivatives with unsubstituted cyclohexyl or phenyl rings attached to the sulfonamide were found to be less active than their substituted counterparts, further proving that substitutions that increase bulk and hydrophobicity in this area are beneficial. nih.gov

Influence of Modifications to the Pyrazole Ring System on Structure-Activity Relationships

The pyrazole ring is the central scaffold of these molecules, and its structural integrity and substitution pattern are vital for maintaining biological activity. The pyrazole ring itself is a stable aromatic system, which makes it a reliable framework for building complex molecules. Due to its electronic properties, the pyrazole ring can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological targets.

N-Substitution: Introduction of substituents on the nitrogen atom of the pyrazole ring has been shown to affect activity. In a study on meprin inhibitors, the introduction of lipophilic moieties like methyl or phenyl groups at the N-1 position of a 3,5-diphenylpyrazole (B73989) resulted in a 4- to 6-fold decrease in activity against both meprin α and β compared to the unsubstituted analog. nih.gov This indicates that a free N-H group may be important for hydrogen bonding interactions in the active site.

C-Substitution: Substitutions at other positions of the pyrazole ring also modulate activity. In one study on antiproliferative agents, replacing a hydrogen atom on the pyrazole ring with a methyl group did not have any significant impact on the antiproliferative activity. nih.gov However, in other systems, such as inhibitors of Aurora kinases, a pyrazole ring substituted at position 4 was found to be optimal for fitting into the extended-hinge region of the enzyme.

The relative orientation of the phenyl and sulfonamide groups, which is dictated by their attachment to the pyrazole core, is crucial for establishing the correct vector for interaction with the target protein.

Conformational Analysis and Stereochemical Effects on Biological Activity

The three-dimensional arrangement of the this compound scaffold is a critical factor governing its interaction with biological targets. Conformational analysis, often aided by X-ray crystallography and computational modeling, reveals the preferred spatial orientation of the phenyl ring, pyrazole core, and sulfonamide moiety.

Crystallographic studies of related pyrazole sulfonamide derivatives provide valuable insights into their solid-state conformation. For example, in the structure of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide, the phenyl ring and the pyrazole ring are significantly twisted relative to each other, with a dihedral angle of 49.11 (7)°. nih.gov The C-N-S-C torsion angle involving the sulfonamide linkage is -122.5 (2)°, indicating a non-planar arrangement. nih.gov This inherent non-planarity is a common feature and influences how the molecule fits into a binding pocket.

In another series of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes, the dihedral angles between the two phenyl rings and the central pyrazole ring vary significantly among different molecules in the asymmetric unit, ranging from as low as 1.97° to as high as 43.62°. nih.gov This conformational flexibility suggests that these molecules can adopt different shapes to accommodate the specific topology of a binding site.

Stereochemistry can also play a role, particularly when chiral centers are introduced into the molecule, for example, in the linker between the pyrazole and the sulfonamide group or as substituents on the rings. Although not extensively detailed for the core this compound structure in the provided context, it is a general principle in medicinal chemistry that different enantiomers or diastereomers of a chiral drug can exhibit vastly different biological activities and pharmacokinetic profiles.

The table below presents conformational data from crystallographic studies of related pyrazole derivatives.

| Compound Derivative | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Torsion Angle (°) |

| N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide | Phenyl Ring | Pyrazole Ring | 49.11 (7) | C-N-S-C: -122.5 (2) |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (Molecule 1) | Phenyl at C3 | Pyrazole Ring | 1.97 (31) | - |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (Molecule 1) | Phenyl at N1 | Pyrazole Ring | 43.62 (21) | - |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (Molecule 2) | Phenyl at N1 | Pyrazole Ring | 34.73 (15) | - |

These structural parameters are essential for understanding the precise geometry required for optimal biological activity and for designing new analogues with improved conformational properties.

Pharmacophore Elucidation and Rational Design Principles for Novel Analogues

The collective SAR data allows for the elucidation of a pharmacophore model for the this compound class of compounds. This model defines the essential structural features and their spatial arrangement required for biological activity. The pyrazole-4-sulfonamide framework itself is considered a privileged scaffold that serves as a foundational pharmacophore for antitumor compounds. nih.gov

Based on the SAR studies, a general pharmacophore model for this series can be proposed:

A central pyrazole ring: This acts as a rigid scaffold, correctly positioning the other key functional groups.

A phenyl ring at position 3: This group often interacts with a hydrophobic region of the target protein. Its activity is modulated by electronic and steric effects of substituents. Electron-donating groups appear to be favorable for some activities.

A sulfonamide group at position 4: This is a critical zinc-binding group for metalloenzymes and a potent hydrogen bond donor/acceptor for other targets.

Substituents on the sulfonamide nitrogen: This position allows for significant modification to tune potency and selectivity. Bulky, hydrophobic groups at this position have been shown to enhance anticancer activity, suggesting an interaction with a nearby hydrophobic pocket. nih.gov

These principles guide the rational design of novel analogues. For example, to develop more potent anticancer agents, new derivatives could be synthesized with various electron-donating groups on the 3-phenyl ring, combined with diverse bulky hydrophobic substituents on the sulfonamide nitrogen. Molecular modeling and docking studies, which use the pharmacophore model as a starting point, can further refine the design of new compounds by predicting their binding affinity and orientation within the active site of a target protein. nih.gov This structure-based drug discovery approach accelerates the development of new therapeutic agents with improved efficacy and selectivity. nih.gov

Emerging Research Directions and Future Perspectives for 3 Phenyl 1h Pyrazole 4 Sulfonamide Chemistry

Development of Multifunctional 3-Phenyl-1H-pyrazole-4-sulfonamide Derivatives Targeting Multiple Biological Pathways

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of multifactorial diseases such as cancer, inflammation, and neurodegenerative disorders. Consequently, the development of multifunctional ligands that can simultaneously modulate multiple biological targets is a burgeoning area of research. Pyrazole (B372694) sulfonamides are well-suited for this approach due to their synthetic tractability and ability to be functionalized at various positions. nih.govnih.gov

A prominent strategy involves the design of dual inhibitors. For instance, novel pyrazole sulfonamide derivatives have been synthesized and evaluated as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. nih.gov This dual inhibition offers the potential for a broader anti-inflammatory effect with a potentially improved safety profile compared to selective COX-2 inhibitors. nih.gov Similarly, sulfonamide-bearing pyrazolone (B3327878) derivatives have been investigated as multi-target agents against carbonic anhydrases (CAs) and cholinesterases (ChEs), enzymes implicated in glaucoma and Alzheimer's disease, respectively. nih.gov

Another approach is molecular hybridization, where the this compound core is combined with other pharmacophores to create hybrid molecules with enhanced or synergistic activities. nih.govacs.org This has been successfully applied in the development of new antitubercular agents by incorporating active pharmacophores like quinoline (B57606) and pyrazoline into a single molecular entity. nih.govacs.org This strategy aims to improve efficacy, reduce side effects, and overcome drug resistance. acs.org

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design and High-Throughput Screening

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. These computational tools can analyze vast datasets to identify patterns and predict the biological activity and physicochemical properties of novel compounds, thereby guiding a more rational design process.

For pyrazole sulfonamides, AI and ML algorithms can be employed to:

Predict Biological Activity: Develop quantitative structure-activity relationship (QSAR) models to predict the inhibitory potency of new derivatives against specific targets.

Optimize Pharmacokinetic Properties: In silico ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiling helps in the early identification of candidates with favorable drug-like properties. nih.gov

Virtual High-Throughput Screening (vHTS): Screen large virtual libraries of pyrazole sulfonamide derivatives against biological targets to identify promising hits for synthesis and experimental testing.

De Novo Design: Generate novel pyrazole sulfonamide structures with desired activity and property profiles.

Molecular docking simulations, a key computational technique, are frequently used to understand the binding interactions between pyrazole sulfonamide derivatives and their target enzymes, such as acetohydroxyacid synthase (AHAS) and carbonic anhydrases. nih.govrsc.org These insights are crucial for the rational design of more potent and selective inhibitors. nih.govnih.gov

Exploration of Novel Therapeutic Areas and Undiscovered Biological Targets for Pyrazole Sulfonamides

While pyrazole sulfonamides have been extensively studied for their anti-inflammatory, anticancer, and antimicrobial activities, researchers are actively exploring their potential in other therapeutic areas. acs.orgnih.gov The inherent versatility of the pyrazole sulfonamide scaffold allows for the generation of diverse chemical libraries, increasing the probability of discovering compounds with novel biological activities. acs.org

Emerging therapeutic applications for pyrazole sulfonamides include:

Antiviral Agents: Novel pyrazolecarboxamide derivatives containing a sulfonate fragment have shown promising in vivo protective effects against the tobacco mosaic virus (TMV). frontiersin.org

Antidiabetic Agents: Pyrazole derivatives have been investigated as α-glucosidase inhibitors, which are important for managing type 2 diabetes. nih.govresearchgate.net

Neuroprotective Agents: The potential of pyrazole derivatives in the context of neurodegenerative diseases like Alzheimer's is being explored, with some compounds showing inhibitory activity against relevant enzymes. nih.gov

Herbicides: Pyrazole sulfonamide derivatives have been designed as potential inhibitors of acetohydroxyacid synthase (AHAS), an attractive target for the development of new herbicides. nih.gov

Antiparasitic Agents: The optimization of a pyrazole sulfonamide series has led to the identification of compounds with central nervous system penetration as potential treatments for stage 2 Human African Trypanosomiasis. nih.gov

The discovery of new biological targets for pyrazole sulfonamides is often facilitated by screening these compounds against a wide range of assays and cell lines. This unbiased approach can uncover unexpected activities and open up new avenues for therapeutic intervention.

Advanced Chemical Biology Tools and Probes Based on this compound

Chemical biology utilizes small molecules as tools to probe and understand complex biological systems. The this compound scaffold can serve as a foundation for the development of such chemical probes due to its well-defined structure-activity relationships and synthetic accessibility.

These probes can be designed to:

Visualize Biological Processes: By attaching a fluorescent tag to a pyrazole sulfonamide derivative, it is possible to visualize the localization and dynamics of its target protein within living cells.

Identify Protein Targets: Photoaffinity labeling probes, which incorporate a photoreactive group, can be used to covalently label and subsequently identify the protein targets of a bioactive pyrazole sulfonamide.

Modulate Protein Function: "Bump-and-hole" strategies can be employed to create a specifically engineered pyrazole sulfonamide analog and a mutant target protein that interact orthogonally, allowing for precise control over the protein's function.

The development of such advanced chemical biology tools will be instrumental in further elucidating the mechanisms of action of pyrazole sulfonamides and in identifying new biological roles for their protein targets.

Analysis of the Intellectual Property Landscape and Patent Trends Related to Pyrazole Sulfonamides

The intellectual property landscape for pyrazole sulfonamides is dynamic, with numerous patents filed by pharmaceutical companies and academic institutions. google.comgoogle.comepo.org These patents typically claim novel chemical matter, specific pharmaceutical compositions, and methods of use for treating various diseases.

An analysis of patent trends reveals a continued interest in:

Novel Scaffolds: The development of new pyrazole-based scaffolds with improved potency, selectivity, and pharmacokinetic properties. epo.org

Combination Therapies: The use of pyrazole sulfonamides in combination with other therapeutic agents.

New Indications: The exploration of pyrazole sulfonamides for new therapeutic applications beyond their traditional uses. google.com

For academic researchers, navigating this patent landscape is crucial for ensuring freedom to operate and for identifying opportunities for collaboration and commercialization. A thorough understanding of existing patents can also guide the design of novel and patentable pyrazole sulfonamide derivatives.

Challenges and Opportunities in the Academic Research and Development of this compound

Challenges:

Scaffold Saturation: The pyrazole sulfonamide scaffold has been extensively explored, making it challenging to discover truly novel derivatives with significantly improved properties.

Target Selectivity: Achieving high selectivity for a specific biological target over closely related proteins can be difficult, potentially leading to off-target effects.

Translational Gap: Bridging the gap between promising in vitro results and successful in vivo efficacy and clinical development remains a significant hurdle.

Funding and Resources: Academic research is often constrained by limited funding and resources, which can slow down the drug discovery and development process.

Opportunities:

Unexplored Chemical Space: There is still vast unexplored chemical space around the this compound core that can be accessed through innovative synthetic methodologies.

New Biological Targets: The identification of novel biological targets for pyrazole sulfonamides opens up exciting new avenues for therapeutic intervention.

Collaborative Research: Collaborations between academic researchers, industry partners, and contract research organizations (CROs) can help to overcome some of the challenges and accelerate the development of new drugs.

Open Science Initiatives: The sharing of data and research findings through open science platforms can foster collaboration and innovation in the field.

Green Chemistry Approaches in the Synthesis and Application of Pyrazole Sulfonamides

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals to minimize the environmental impact of chemical processes. For pyrazole sulfonamides, green chemistry approaches can be applied to:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids.

Catalysis: Employing catalytic methods, including biocatalysis and heterogeneous catalysis, to improve reaction efficiency and reduce waste. For example, humic acid has been used as a catalyst in the synthesis of pyrazole-phthalazine hybrids. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing the generation of byproducts.

Energy Efficiency: Utilizing microwave-assisted synthesis or other energy-efficient techniques to reduce reaction times and energy consumption.

The development of greener synthetic routes for this compound and its derivatives is not only environmentally responsible but can also lead to more cost-effective and scalable manufacturing processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.